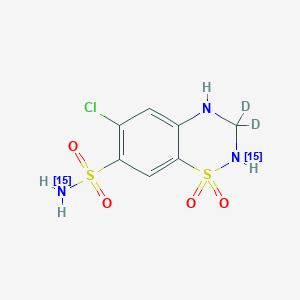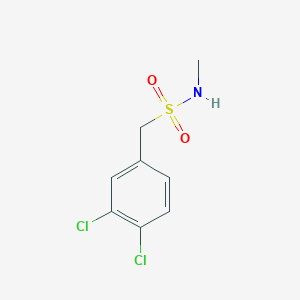
Hydrochlorothiazide-D2, 15N2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrochlorothiazide-D2, 15N2 is a stable isotope-labeled version of hydrochlorothiazide, a thiazide-type diuretic medication. This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of hydrochlorothiazide. The stable isotopes, deuterium (D2) and nitrogen-15 (15N2), are incorporated into the molecular structure to facilitate detailed analysis using techniques such as mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydrochlorothiazide-D2, 15N2 is synthesized by incorporating stable isotopes into the hydrochlorothiazide molecule. The synthesis involves the reaction of paraformaldehyde with 5-chloro-2,4-disulfamoylaniline in nonaqueous media or the reaction of formaldehyde with 6-chloro-7-sulfamoyl-2H-1,2,4-benzothiadiazine-1,1-dioxide in aqueous alkaline solution . The specific conditions for incorporating deuterium and nitrogen-15 isotopes are proprietary and involve specialized techniques to ensure the isotopes are stably integrated into the molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with stringent quality control measures to ensure the stable isotopes are correctly incorporated. The final product is typically purified using chromatography techniques and characterized using nuclear magnetic resonance (NMR) and mass spectrometry.
Analyse Chemischer Reaktionen
Types of Reactions: Hydrochlorothiazide-D2, 15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hydrochlorothiazide-D2, 15N2 is extensively used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry to study the pharmacokinetics and metabolic pathways of hydrochlorothiazide.
Biology: Employed in studies to understand the biological effects and interactions of hydrochlorothiazide at the molecular level.
Medicine: Used in clinical research to investigate the drug’s efficacy, safety, and metabolic fate in the human body.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing hydrochlorothiazide.
Wirkmechanismus
Hydrochlorothiazide-D2, 15N2 exerts its effects by inhibiting the reabsorption of sodium and chloride ions in the distal convoluted tubules of the kidneys . This action leads to increased excretion of sodium, chloride, and water, resulting in a reduction in blood volume and blood pressure. The compound also reduces peripheral vascular resistance, contributing to its antihypertensive effects. The molecular target is the sodium-chloride symporter (SLC12A3), which is blocked by hydrochlorothiazide, preventing the reabsorption of these ions .
Vergleich Mit ähnlichen Verbindungen
Chlorthalidone: Another thiazide-like diuretic with a longer duration of action and higher potency compared to hydrochlorothiazide.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties.
Metolazone: A thiazide-like diuretic that is effective in patients with renal impairment.
Uniqueness of Hydrochlorothiazide-D2, 15N2: this compound is unique due to the incorporation of stable isotopes, which allows for precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it an invaluable tool in scientific research, providing insights that are not possible with the non-labeled version of the compound.
Eigenschaften
IUPAC Name |
6-chloro-3,3-dideuterio-1,1-dioxo-2,4-dihydro-1λ6,2,4-benzothiadiazine-7-(15N)sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-2,10-11H,3H2,(H2,9,12,13)/i3D2,9+1,11+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUFKLXOESDKRF-RQWOTPKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(NC2=CC(=C(C=C2S(=O)(=O)[15NH]1)S(=O)(=O)[15NH2])Cl)[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)

![N-(2-ethyl-6-methylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2659352.png)

![(E)-N-[2-chloro-5-[(3-chlorophenyl)sulfamoyl]phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2659354.png)

![3-(3-Chloro-1-benzothiophen-2-yl)-6-(morpholin-4-ylmethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2659358.png)



![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methoxybenzamide](/img/structure/B2659362.png)
![1-Morpholino-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2659364.png)

